molecular formula C16H19N5O2 B2703146 4-(4,6-Dimethylpyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380144-32-9

4-(4,6-Dimethylpyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No.: B2703146
CAS No.: 2380144-32-9
M. Wt: 313.361
InChI Key: HZPRUWKGMSPNMA-UHFFFAOYSA-N
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Description

4-(4,6-Dimethylpyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with pyrimidine and pyridine derivatives

Properties

IUPAC Name

4-(4,6-dimethylpyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-11-8-12(2)19-16(18-11)20-6-7-21(15(22)10-20)13-4-5-17-14(9-13)23-3/h4-5,8-9H,6-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPRUWKGMSPNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dimethylpyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Derivative: Starting with a suitable precursor, such as 4,6-dimethylpyrimidine, the compound is synthesized through a series of reactions including nitration, reduction, and cyclization.

    Formation of the Pyridine Derivative: The 2-methoxypyridine moiety is prepared through reactions such as halogenation, substitution, and methylation.

    Coupling Reaction: The pyrimidine and pyridine derivatives are then coupled with a piperazine ring through nucleophilic substitution or other coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dimethylpyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-(4,6-Dimethylpyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biology: The compound is used in studies related to cellular signaling pathways and molecular interactions.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4,6-Dimethylpyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dimethylpyrimidin-2-yl)-1-(2-hydroxypyridin-4-yl)piperazin-2-one
  • 4-(4,6-Dimethylpyrimidin-2-yl)-1-(2-chloropyridin-4-yl)piperazin-2-one

Uniqueness

4-(4,6-Dimethylpyrimidin-2-yl)-1-(2-methoxypyridin-4-yl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

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